N,N'-bis(1-hydroxypropan-2-yl)oxamide
Overview
Description
N,N’-bis(1-hydroxypropan-2-yl)oxamide is an organic compound with the molecular formula C8H16N2O4 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are substituted with 1-hydroxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(1-hydroxypropan-2-yl)oxamide can be synthesized by reacting an alkyl oxalate with 1-amino-2-propanol in an aqueous reaction medium. The reaction typically involves the following steps:
Preparation of Alkyl Oxalate: Alkyl oxalate is prepared by reacting oxalic acid with an alcohol.
Reaction with 1-amino-2-propanol: The alkyl oxalate is then reacted with 1-amino-2-propanol in an aqueous medium to form N,N’-bis(1-hydroxypropan-2-yl)oxamide.
Industrial Production Methods
Industrial production of N,N’-bis(1-hydroxypropan-2-yl)oxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxypropan-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups forms ketones or aldehydes.
Reduction: Reduction of the amide groups forms primary or secondary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(1-hydroxypropan-2-yl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(1-hydroxypropan-2-yl)oxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxamide: The parent compound, oxamide, has similar structural features but lacks the hydroxyl groups.
N,N’-bis(2-hydroxyethyl)oxamide: This compound has ethyl groups instead of propyl groups attached to the hydroxyl groups.
Uniqueness
N,N’-bis(1-hydroxypropan-2-yl)oxamide is unique due to the presence of 1-hydroxypropan-2-yl groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it suitable for various applications in chemistry and biology.
Properties
IUPAC Name |
N,N'-bis(1-hydroxypropan-2-yl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-5(3-11)9-7(13)8(14)10-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHFNAYLLAUFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C(=O)NC(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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